molecular formula C20H26N4O2 B2944613 N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029748-14-8

N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2944613
CAS No.: 1029748-14-8
M. Wt: 354.454
InChI Key: QAXOZMNBMQSFPV-UHFFFAOYSA-N
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Description

This compound features a central acetamide core linked to a 2,4-dimethylphenyl group and a pyrimidinyloxy moiety substituted with a methyl group and a piperidin-1-yl ring. The pyrimidine ring contributes to π-π interactions in biological systems, while the piperidine substituent introduces conformational flexibility and basicity. This structural profile suggests applications in medicinal chemistry, particularly for enzyme inhibition or proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-7-8-17(15(2)11-14)22-18(25)13-26-19-12-16(3)21-20(23-19)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXOZMNBMQSFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the core aromatic and heterocyclic structures. The process often includes:

    Formation of the aromatic amine: This step involves the nitration of 2,4-dimethylbenzene followed by reduction to obtain 2,4-dimethylaniline.

    Synthesis of the pyrimidine ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-6-methylpyrimidine and piperidine.

    Coupling reaction: The final step involves coupling the aromatic amine with the pyrimidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or receptors, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()
  • Structural Difference : The phenyl group is substituted with a fluorine atom at the 2-position instead of 2,4-dimethyl groups. The piperidine ring has a 4-methyl substituent.
  • Steric Effects: The 4-methylpiperidine introduces additional steric hindrance, which may restrict rotational freedom.
  • Synthesis: Not explicitly detailed, but similar coupling reactions (e.g., nucleophilic substitution on pyrimidine) are likely employed .
2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide ()
  • Structural Difference : The phenyl group bears a trifluoromethyl (-CF₃) group at the 2-position.
  • Impact: Lipophilicity: The -CF₃ group increases hydrophobicity (logP ~3.5 estimated) compared to the target compound (logP ~2.8).
N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()
  • Structural Difference : Chlorine and methyl groups at the 3- and 2-positions, respectively.
  • Impact :
    • Electron Effects : Chlorine’s electron-withdrawing nature may polarize the acetamide carbonyl, affecting hydrogen-bonding capacity.
    • Bioactivity : Chlorinated analogs often exhibit enhanced antimicrobial or anticancer activity due to increased electrophilicity .

Variations in Heterocyclic Moieties

N-(4-Chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()
  • Structural Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).
  • Basicity: Pyrrolidine (pKa ~11.3) is less basic than piperidine (pKa ~11.6), altering protonation states under physiological conditions .

Sulfonamide vs. Pyrimidinyloxy Derivatives

N-(2,4-Dimethylphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (Compound 3j, )
  • Structural Difference : A sulfonamide group replaces the pyrimidinyloxy-acetamide moiety.
  • Impact: Bioactivity: Sulfonamides are known for antibacterial and enzyme-inhibitory properties, whereas pyrimidinyloxy derivatives may target kinases or proteasomes . Spectroscopic Data:
  • IR : N-H stretch at 3275 cm⁻¹, SO₂ symmetric/asymmetric stretches at 1165/1360 cm⁻¹.
  • 1H-NMR : Piperidine protons resonate at δ 1.45–2.75 ppm, distinct from pyrimidine protons (δ 6.5–8.5 ppm) in the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Phenyl Substituent Heterocycle Molecular Weight (g/mol) Key Functional Groups
Target Compound 2,4-Dimethyl Piperidin-1-yl ~356.4 Acetamide, Pyrimidinyloxy
N-(2-Fluorophenyl)-... () 2-Fluoro 4-Methylpiperidine ~374.4 Acetamide, Pyrimidinyloxy
2-{[6-Methyl-2-(piperidin-1-yl)...} () 2-Trifluoromethyl Piperidin-1-yl ~407.4 Acetamide, Pyrimidinyloxy
N-(3-Chloro-2-methylphenyl)-... () 3-Chloro, 2-Methyl Piperidin-1-yl 374.87 Acetamide, Pyrimidinyloxy
N-(4-Chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)...} () 4-Chloro Pyrrolidin-1-yl ~360.9 Acetamide, Pyrimidinyloxy

Table 2. Spectroscopic and Analytical Data

Compound Name IR Peaks (cm⁻¹) 1H-NMR (δ, ppm) EIMS (m/z)
Target Compound N-H ~3280, C=O ~1660 (estimated) Piperidine: 1.4–2.8; Pyrimidine: 6.5–8.5 Not reported
N-(2,4-Dimethylphenyl)-... (3j, ) 3275 (N-H), 1165/1360 (SO₂) Piperidine: 1.45–2.75; SO₂Ph: 7.3–7.6 401 [M+H]+
N-(3-Chloro-2-methylphenyl)-... () Not reported Chlorophenyl: 7.2–7.5; Piperidine: 1.5–3.0 374.87 (MW)

Key Research Findings

  • Bioactivity : The 2,4-dimethylphenyl group in the target compound optimizes steric and electronic interactions, as evidenced by improved activity in sulfonamide derivatives .
  • Synthetic Challenges : Yields for pyrimidinyloxy-acetamides vary widely (12–52% in ), influenced by substituent bulk and purification methods (e.g., prep-HPLC in ).
  • Structural Insights : Piperidine > pyrrolidine in enhancing conformational adaptability for target binding .

Biological Activity

N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound belonging to the class of acetamides, characterized by its complex structure that includes a dimethylphenyl group, a piperidinyl-pyrimidinyl moiety, and an acetamide linkage. This unique structural arrangement suggests potential biological activities that warrant investigation in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate the activity of various enzymes and receptors, leading to therapeutic effects such as:

  • Anti-inflammatory : By inhibiting enzymes involved in inflammatory pathways.
  • Anticancer : Targeting cancer cell proliferation and survival mechanisms.
  • Antimicrobial : Exhibiting properties that combat microbial infections.

Research Findings

Recent studies have highlighted the compound's potential applications across various fields:

  • Anti-inflammatory Activity : In vitro assays demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory diseases.
  • Anticancer Properties : Research involving cancer cell lines has shown that this compound can induce apoptosis in specific cancer types, indicating its potential as an anticancer agent.
  • Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of this compound with various target proteins, reinforcing its role as a promising lead compound for drug development.

Summary of Biological Activities

Activity TypeFindings
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialDemonstrated effectiveness against certain microbial strains

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in the levels of TNF-alpha and IL-6, which are key markers of inflammation.

Case Study 2: Anticancer Activity

In another study, the compound was tested against breast cancer cell lines (MCF-7 and MDA-MB 231). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Further analysis revealed that the compound triggered caspase-dependent apoptosis pathways.

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